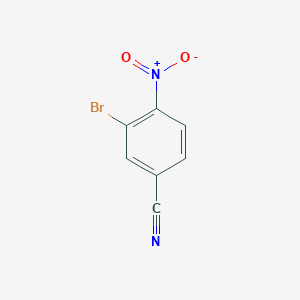

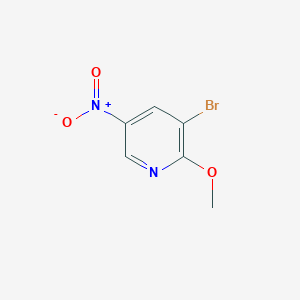

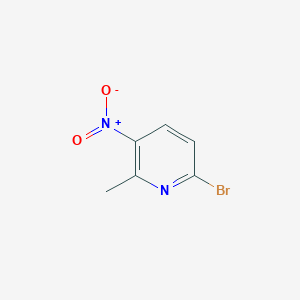

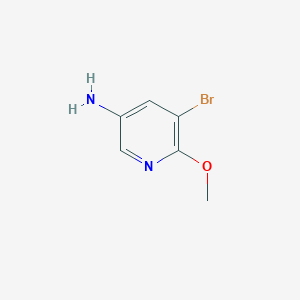

3-Bromo-4-nitrobenzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated benzonitriles, including compounds similar to 3-Bromo-4-nitrobenzonitrile, often involves halogenation and nitration reactions. For example, the synthesis of 2-bromo-3-fluorobenzonitrile via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid demonstrates the generality of halodeboronation transformations in producing halogenated benzonitriles (Szumigala et al., 2004).

Molecular Structure Analysis

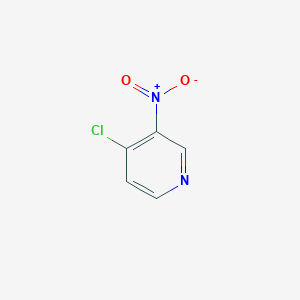

The molecular structure of compounds similar to 3-Bromo-4-nitrobenzonitrile has been extensively studied. For instance, the vibrational analysis of 4-chloro-3-nitrobenzonitrile provides insights into the harmonic and anharmonic vibrational frequencies, which are crucial for understanding the molecular structure and dynamics (Sert et al., 2013). Furthermore, the rotational spectra of nitrobenzonitriles reveal their large dipole moments, which are significant for their reactivity and interactions (Graneek et al., 2018).

Chemical Reactions and Properties

Halogenated benzonitriles, including 3-Bromo-4-nitrobenzonitrile, participate in a variety of chemical reactions. For example, the reaction between 3-Bromo-2-nitrobenzo[b]thiophene and amines showcases aromatic nucleophilic substitution with rearrangement, illustrating the reactivity of similar structures (Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of halogenated benzonitriles, such as 3-Bromo-4-nitrobenzonitrile, are influenced by their molecular structure. Studies on similar compounds, like 4-Bromo-3-methylbenzonitrile, provide insights into electronic structure, vibrational properties, and thermodynamic characteristics, which are essential for understanding the behavior of these compounds in various conditions (Shajikumar & Raman, 2018).

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-nitrobenzonitrile are characterized by its reactivity, which is influenced by the presence of electron-withdrawing groups. Studies on related compounds, such as the bending properties in 4-halobenzonitrile crystals, shed light on the influence of halogen bonds on the chemical behavior and reactivity of these compounds (Veluthaparambath et al., 2022).

Wissenschaftliche Forschungsanwendungen

-

Matrix Assisted Ionization Vacuum Method for Mass Spectrometry

- Field : Analytical Chemistry

- Application : 3-Nitrobenzonitrile is used as a matrix in the Matrix Assisted Ionization Vacuum (MAIV) method for mass spectrometry .

- Method : In this method, the sample to be analyzed is mixed with the matrix material (3-Nitrobenzonitrile in this case), and the mixture is then ionized under vacuum conditions. The resulting ions are then analyzed by the mass spectrometer .

- Results : The use of 3-Nitrobenzonitrile as a matrix in the MAIV method can enhance the sensitivity and accuracy of mass spectrometry analyses .

-

Synthesis of SGLT2 Inhibitors

- Field : Pharmaceutical Chemistry

- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The synthesis involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

Mass Spectrometry

- Field : Analytical Chemistry

- Application : 4-Bromo-3-nitrobenzonitrile is used in mass spectrometry .

- Method : The compound is used as a matrix in mass spectrometry to enhance the sensitivity and accuracy of the analyses .

- Results : The use of 4-Bromo-3-nitrobenzonitrile can improve the quality of mass spectrometry analyses .

-

Synthesis of Other Compounds

- Field : Organic Chemistry

- Application : 3-(Bromomethyl)benzonitrile, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is used in the synthesis of other organic compounds .

- Method : The bromomethyl group in 3-(Bromomethyl)benzonitrile can undergo various reactions to form new compounds .

- Results : The use of 3-(Bromomethyl)benzonitrile can lead to the synthesis of a wide range of organic compounds .

-

Pharmaceuticals and Specialty Chemicals

- Field : Pharmaceutical Chemistry

- Application : 3-Bromo-4-fluorobenzotrifluoride, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is used in the treatment of various diseases such as cancer, HIV, and inflammatory diseases .

- Method : The compound is used in the synthesis of pharmaceuticals and specialty chemicals .

- Results : The use of 3-Bromo-4-fluorobenzotrifluoride has been found to be effective in the treatment of various diseases .

-

Mass Spectrometry

- Field : Analytical Chemistry

- Application : 4-Bromo-3-nitrobenzonitrile is used in mass spectrometry .

- Method : The compound is used as a matrix in mass spectrometry to enhance the sensitivity and accuracy of the analyses .

- Results : The use of 4-Bromo-3-nitrobenzonitrile can improve the quality of mass spectrometry analyses .

-

Synthesis of Other Compounds

- Field : Organic Chemistry

- Application : 3-(Bromomethyl)benzonitrile, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is used in the synthesis of other organic compounds .

- Method : The bromomethyl group in 3-(Bromomethyl)benzonitrile can undergo various reactions to form new compounds .

- Results : The use of 3-(Bromomethyl)benzonitrile can lead to the synthesis of a wide range of organic compounds .

-

Pharmaceuticals and Specialty Chemicals

- Field : Pharmaceutical Chemistry

- Application : 3-Bromo-4-fluorobenzotrifluoride, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is used in the treatment of various diseases such as cancer, HIV, and inflammatory diseases .

- Method : The compound is used in the synthesis of pharmaceuticals and specialty chemicals .

- Results : The use of 3-Bromo-4-fluorobenzotrifluoride has been found to be effective in the treatment of various diseases .

Safety And Hazards

3-Bromo-4-nitrobenzonitrile is considered hazardous. Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . It is also recommended to wear personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

Eigenschaften

IUPAC Name |

3-bromo-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDBDEZITHKFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593535 | |

| Record name | 3-Bromo-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-nitrobenzonitrile | |

CAS RN |

102000-73-7 | |

| Record name | 3-Bromo-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)